molecular formula C11H22OSi B14290629 Silane, [(1-cyclohexylethenyl)oxy]trimethyl- CAS No. 119612-85-0

Silane, [(1-cyclohexylethenyl)oxy]trimethyl-

Cat. No.: B14290629
CAS No.: 119612-85-0
M. Wt: 198.38 g/mol
InChI Key: ZLYOHOARIAYXPV-UHFFFAOYSA-N
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Description

Silane, [(1-cyclohexylethenyl)oxy]trimethyl- is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and an oxygen atom, which is further bonded to a 1-cyclohexylethenyl group. This compound is part of the broader class of silanes, which are widely used in various chemical applications due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [(1-cyclohexylethenyl)oxy]trimethyl- typically involves the reaction of trimethylchlorosilane with a suitable alcohol or phenol derivative. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

R-OH+Cl-Si(CH3)3R-O-Si(CH3)3+HCl\text{R-OH} + \text{Cl-Si(CH}_3\text{)}_3 \rightarrow \text{R-O-Si(CH}_3\text{)}_3 + \text{HCl} R-OH+Cl-Si(CH3​)3​→R-O-Si(CH3​)3​+HCl

In this case, R represents the 1-cyclohexylethenyl group.

Industrial Production Methods

Industrial production of Silane, [(1-cyclohexylethenyl)oxy]trimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Silane, [(1-cyclohexylethenyl)oxy]trimethyl- can undergo various chemical reactions, including:

    Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.

    Reduction: The compound can act as a reducing agent in certain reactions.

    Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or acids can facilitate substitution reactions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Reduced silicon compounds.

    Substitution: Various substituted silanes depending on the reagent used.

Scientific Research Applications

Silane, [(1-cyclohexylethenyl)oxy]trimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols and amines.

    Biology: Employed in the modification of biomolecules for improved stability and functionality.

    Medicine: Utilized in drug delivery systems and as a component in certain pharmaceuticals.

    Industry: Applied in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Silane, [(1-cyclohexylethenyl)oxy]trimethyl- involves its ability to form stable bonds with various functional groups. The silicon atom’s affinity for oxygen and fluorine allows it to participate in a range of chemical reactions, making it a versatile reagent. The compound can act as a radical donor or hydride donor, depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: An organosilicon compound with a similar structure but without the 1-cyclohexylethenyl group.

    Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups.

    Phenylsilane: Contains a phenyl group instead of the 1-cyclohexylethenyl group.

Uniqueness

Silane, [(1-cyclohexylethenyl)oxy]trimethyl- is unique due to the presence of the 1-cyclohexylethenyl group, which imparts distinct chemical properties and reactivity compared to other silanes. This makes it particularly useful in specific applications where such properties are desired.

Properties

CAS No.

119612-85-0

Molecular Formula

C11H22OSi

Molecular Weight

198.38 g/mol

IUPAC Name

1-cyclohexylethenoxy(trimethyl)silane

InChI

InChI=1S/C11H22OSi/c1-10(12-13(2,3)4)11-8-6-5-7-9-11/h11H,1,5-9H2,2-4H3

InChI Key

ZLYOHOARIAYXPV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=C)C1CCCCC1

Origin of Product

United States

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